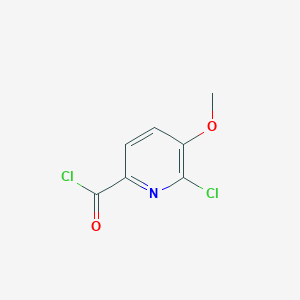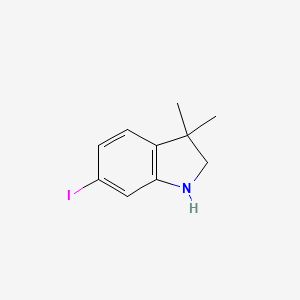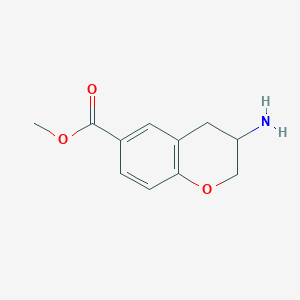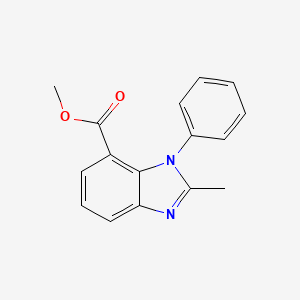
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反応の分析
Types of Reactions
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives .
科学的研究の応用
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 3-Phenylbenzimidazole
- 4-Carboxybenzimidazole
Uniqueness
What sets methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the methyl ester group can enhance its solubility and bioavailability compared to other benzimidazole derivatives .
特性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
methyl 2-methyl-3-phenylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-14-10-6-9-13(16(19)20-2)15(14)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChIキー |
ICHJDVLXBUMPGI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2N1C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8693053.png)
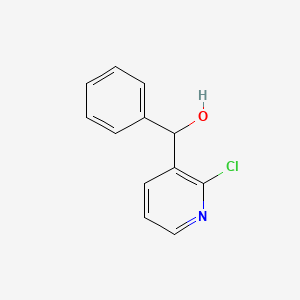
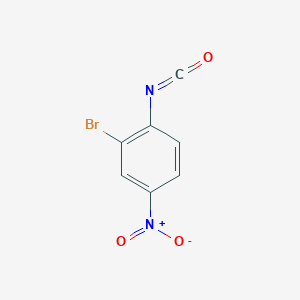
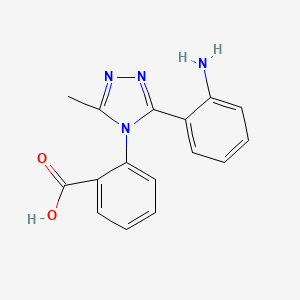
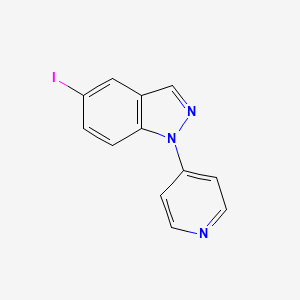
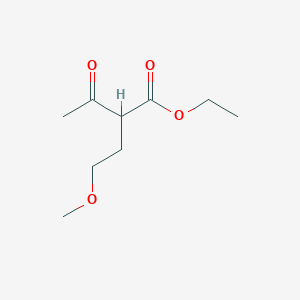
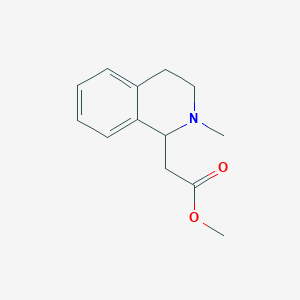
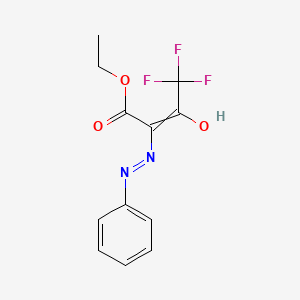
![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
![4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8693112.png)
